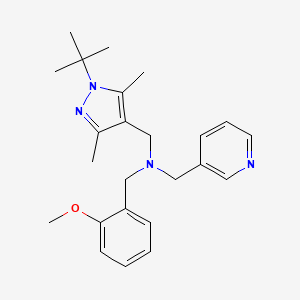![molecular formula C16H16N4O2S B4382212 1-[(2,4-dimethylphenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4382212.png)
1-[(2,4-dimethylphenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
Overview
Description
1-[(2,4-dimethylphenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is a research compound with the molecular formula C19H23N5O2 and a molecular weight of 353.4 g/mol
Preparation Methods
The synthesis of 1-[(2,4-dimethylphenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The exact reaction conditions and reagents may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
1-[(2,4-dimethylphenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential effects on biological systems, including its role as a selective antagonist of adenosine A1 receptors.
Medicine: It has shown potential therapeutic applications in neurological and psychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, epilepsy, and ischemic stroke.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
1-[(2,4-dimethylphenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide acts as a selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that inhibit adenylate cyclase and decrease intracellular cAMP levels. By blocking the binding of adenosine to its receptor, this compound prevents the downstream signaling cascade, resulting in increased neuronal excitability and neurotransmitter release.
Comparison with Similar Compounds
1-[(2,4-dimethylphenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
- 1-[(2,4-dimethylphenoxy)methyl]-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide
- 2-(3,4-dimethylphenoxy)-N-(1,1-dioxotetrahydro-1H-1lambda6-thiophen-3-yl)-N-[(5-methyl-2-furyl)methyl]acetamide
These compounds share similar structural features but may differ in their specific biological activities and applications.
Properties
IUPAC Name |
1-[(2,4-dimethylphenoxy)methyl]-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-3-4-14(12(2)9-11)22-10-20-7-5-13(19-20)15(21)18-16-17-6-8-23-16/h3-9H,10H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHKJOOFAWMZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=NC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4382132.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4382135.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4382143.png)



![N-{4-[(3,4-diethoxybenzyl)oxy]phenyl}-2-thiophenesulfonamide](/img/structure/B4382176.png)
![N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE](/img/structure/B4382181.png)
![N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE](/img/structure/B4382189.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4382191.png)
![N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE](/img/structure/B4382196.png)
![N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4382201.png)
![N-(2-bromophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4382219.png)
![N-(3,4-dichlorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4382226.png)
